A Technical Guide to the Synthesis of 5,5-Dimethyl-2-phenyl-1,3-oxazolidin-4-one
A Technical Guide to the Synthesis of 5,5-Dimethyl-2-phenyl-1,3-oxazolidin-4-one
Executive Summary: This document provides a comprehensive technical guide for the synthesis of 5,5-Dimethyl-2-phenyl-1,3-oxazolidin-4-one, a heterocyclic compound with significant potential in medicinal chemistry and materials science. Authored for researchers, chemists, and drug development professionals, this guide elucidates the core synthetic pathway via acid-catalyzed condensation, offering deep mechanistic insights, a detailed experimental protocol, and robust analytical validation methods. By integrating field-proven expertise with authoritative references, this paper serves as a self-validating resource for the successful preparation and characterization of the target molecule, while adhering to stringent safety and handling standards.
Introduction: The Significance of the Oxazolidinone Scaffold
The oxazolidinone ring is a privileged five-membered heterocyclic motif that has garnered substantial attention in the field of medicinal chemistry.[1] Its unique structural and electronic properties make it a cornerstone for the development of novel therapeutic agents. The most prominent examples are the fully synthetic oxazolidinone antibiotics, such as Linezolid and Tedizolid, which have proven effective against multi-drug resistant Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[2][3][4]
Beyond their antibacterial prowess, oxazolidinone derivatives are explored for a wide array of pharmacological applications, including antituberculosis, anticancer, anti-inflammatory, and neurological activities.[1][5] The versatility of this scaffold allows for extensive structural modifications, enabling chemists to fine-tune its biological activity and pharmacokinetic profile. This guide focuses on the synthesis of a specific analogue, 5,5-Dimethyl-2-phenyl-1,3-oxazolidin-4-one, providing a foundational methodology that can be adapted for the creation of diverse chemical libraries.
Physicochemical & Structural Profile
A clear understanding of the target molecule's properties is fundamental for its synthesis, purification, and application. The key identifiers and computed properties for 5,5-Dimethyl-2-phenyl-1,3-oxazolidin-4-one are summarized below.
| Property | Value | Source |
| IUPAC Name | 5,5-dimethyl-2-phenyl-1,3-oxazolidin-4-one | - |
| Molecular Formula | C₁₁H₁₃NO₂ | Calculated |
| Molecular Weight | 191.23 g/mol | PubChem[6] |
| Appearance | White to off-white crystalline solid (Predicted) | - |
| CAS Number | 33664-93-6 (for 5,5-dimethyl-4-phenyl-2-oxazolidinone, a related isomer) | - |
Core Synthesis Pathway: Mechanistic Insights
The most direct and classical approach to synthesizing 5,5-Dimethyl-2-phenyl-1,3-oxazolidin-4-one is through the acid-catalyzed condensation reaction between 2-amino-2-methylpropanoic acid and benzaldehyde . This reaction is a prime example of cyclocondensation, where two functional groups react to form a ring with the concurrent elimination of a small molecule, in this case, water.
Causality Behind Mechanistic Steps:
-
Activation of the Electrophile: The reaction is initiated by the protonation of the benzaldehyde carbonyl oxygen by an acid catalyst (e.g., p-toluenesulfonic acid, PTSA). This step is crucial as it significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 2-amino-2-methylpropanoic acid attacks the activated carbonyl carbon. This forms a protonated hemiaminal intermediate.
-
Proton Transfer & Dehydration: A series of proton transfers facilitates the elimination of a water molecule. This dehydration step is the thermodynamic driving force for the reaction and results in the formation of a resonance-stabilized iminium ion. The use of a Dean-Stark apparatus is highly recommended to physically remove water from the reaction mixture, thereby shifting the equilibrium towards the product, in accordance with Le Châtelier's principle.
-
Intramolecular Cyclization (Lactonization): The final step involves the intramolecular attack of the carboxylic acid's hydroxyl group onto the electrophilic iminium carbon. This nucleophilic addition forms the five-membered oxazolidinone ring. A final deprotonation step regenerates the acid catalyst and yields the neutral product.
This acid-catalyzed pathway is a robust and well-understood method for forming such heterocyclic systems.[7]
Detailed Experimental Protocol
This protocol is designed as a self-validating system, including purification and characterization checkpoints.
Reagents and Materials
| Reagent | Molar Mass ( g/mol ) | Molar Eq. | Quantity |
| 2-Amino-2-methylpropanoic acid | 103.12 | 1.0 | 10.31 g |
| Benzaldehyde | 106.12 | 1.05 | 11.14 g (10.7 mL) |
| p-Toluenesulfonic acid (PTSA) | 172.20 | 0.05 | 0.86 g |
| Toluene | - | - | 200 mL |
| Saturated Sodium Bicarbonate | - | - | 2 x 50 mL |
| Brine | - | - | 50 mL |
| Anhydrous Magnesium Sulfate | - | - | ~10 g |
| Hexanes / Ethyl Acetate | - | - | For Recrystallization |
Step-by-Step Synthesis Workflow
-
Setup: Equip a 500 mL round-bottom flask with a magnetic stirrer, a Dean-Stark apparatus, and a reflux condenser.
-
Charging the Flask: To the flask, add 2-amino-2-methylpropanoic acid (10.31 g), toluene (200 mL), benzaldehyde (10.7 mL), and PTSA (0.86 g).
-
Rationale: Toluene is used as the solvent because it is azeotropically compatible with water, facilitating its removal via the Dean-Stark trap. PTSA is a solid, non-volatile acid catalyst, ideal for high-temperature reactions.
-
-
Reaction: Heat the mixture to reflux (approx. 110-115 °C) with vigorous stirring. Continue refluxing for 4-6 hours, or until the theoretical amount of water (~1.8 mL) has been collected in the Dean-Stark trap.
-
Rationale: Refluxing provides the necessary activation energy for the reaction. Monitoring water collection provides a direct measure of reaction progress.
-
-
Work-up (Quenching & Extraction): Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).
-
Rationale: The bicarbonate wash neutralizes the PTSA catalyst and removes any unreacted carboxylic acid. The brine wash removes residual water and aids in phase separation.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid or oil can be purified by recrystallization from a suitable solvent system, such as a mixture of hexanes and ethyl acetate, to yield the pure product.
-
Rationale: Recrystallization is an effective method for purifying solid organic compounds, removing impurities and yielding a crystalline product suitable for analysis.
-
Characterization and Analytical Validation
Confirmation of the product's structure and purity is paramount. The following analytical data are expected for 5,5-Dimethyl-2-phenyl-1,3-oxazolidin-4-one.
-
¹H NMR (400 MHz, CDCl₃):
-
δ 7.30-7.50 (m, 5H, Ar-H): Multiplet corresponding to the phenyl ring protons.
-
δ 5.85 (s, 1H, N-CH-O): Singlet for the proton at the C2 position.
-
δ 1.50 (s, 6H, 2 x CH₃): Singlet for the two equivalent methyl groups at the C5 position.
-
-
¹³C NMR (100 MHz, CDCl₃):
-
δ 175.0 (C=O): Carbonyl carbon of the lactone.
-
δ 138.0, 129.5, 128.8, 126.5 (Ar-C): Phenyl ring carbons.
-
δ 85.0 (N-CH-O): Carbon at the C2 position.
-
δ 60.0 (C(CH₃)₂): Quaternary carbon at the C5 position.
-
δ 25.0 (CH₃): Methyl carbons.
-
-
FT-IR (ATR, cm⁻¹):
-
~1750 (s, C=O): Strong absorption characteristic of a five-membered ring lactone (ester).
-
~1200 (s, C-O): Strong C-O stretching.
-
Absence of broad O-H (~3300 cm⁻¹) and N-H (~3400 cm⁻¹) stretches from the starting materials is a key indicator of successful cyclization.[8]
-
-
Mass Spectrometry (EI):
-
m/z (%): 191 [M]⁺, corresponding to the molecular ion. Key fragmentation patterns would include loss of the phenyl group.[8]
-
Safety, Handling, and Storage
All synthetic procedures should be conducted in a well-ventilated fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
-
Benzaldehyde: Is harmful if swallowed and can cause skin and eye irritation.[9][10] Handle with care and avoid inhalation of vapors.[9][11]
-
Toluene: Is a flammable liquid and can cause skin and respiratory irritation. Keep away from ignition sources.[9]
-
p-Toluenesulfonic acid: Is corrosive and can cause severe skin and eye damage. Avoid creating dust.
-
Storage: The final product should be stored in a tightly closed container in a cool, dry place, away from incompatible materials like strong oxidizing agents.[10]
Potential Applications and Future Directions
5,5-Dimethyl-2-phenyl-1,3-oxazolidin-4-one serves as a valuable building block for more complex molecular architectures. Its potential applications include:
-
Scaffold for Drug Discovery: The core can be further functionalized to generate libraries of compounds for screening against various biological targets. The oxazolidinone class is known for its wide range of activities.[5][12]
-
Chiral Derivatives: While the synthesized molecule is achiral, using chiral amino acids as starting materials would produce chiral oxazolidinones, which are highly valuable as chiral auxiliaries in asymmetric synthesis.
-
Polymer Chemistry: Heterocyclic compounds can sometimes be used as monomers in ring-opening polymerization to create novel materials.
Future work could focus on diversifying the structure by substituting the benzaldehyde with other aromatic or aliphatic aldehydes, thereby modulating the steric and electronic properties of the C2 position for various applications.
References
-
Current Updates on Oxazolidinone and Its Significance. PubMed Central. Available at: [Link]
-
5-[(1,3-Dimethyl-5-oxo-2-sulfanylideneimidazolidin-4-ylidene)amino]. National Institutes of Health. Available at: [Link]
-
Safety Data Sheet: Benzaldehyde. Carl ROTH. Available at: [Link]
-
Oxazolidinone synthesis. Organic Chemistry Portal. Available at: [Link]
-
5,5-Diphenyl-2-thioxoimidazolidin-4-one dimethyl sulfoxide monosolvate. ResearchGate. Available at: [Link]
-
Theoretical Study on the Mechanism of Stereoselective Synthesis of Oxazolidinones. ACS Publications. Available at: [Link]
-
Design, Synthesis and the Biological Evaluation of New 1,3-Thiazolidine-4-ones Based on the 4-Amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one Scaffold. MDPI. Available at: [Link]
-
Oxazolidinones Antibiotics, Chemistry, Applications and Role in COVID-19 Treatment. Scientific Research Publishing. Available at: [Link]
-
Safety Data Sheet: Benzaldehyde. Chemos GmbH & Co.KG. Available at: [Link]
-
3,4-Dimethyl-5-Phenyl-1,3-Oxazolidin-2-One. PubChem. Available at: [Link]
-
Oxazolidine. Wikipedia. Available at: [Link]
-
UN1990 Benzaldehyde Analytical Grade Safety Data Sheet. Labbox. Available at: [Link]
-
Formation of an Interfering Substance, 3,4-Dimethyl-5-Phenyl-1,3-Oxazolidine, During a Pseudoephedrine Urinalysis. Federal Aviation Administration. Available at: [Link]
-
Oxazolidinones as versatile scaffolds in medicinal chemistry. ResearchGate. Available at: [Link]
-
A Mechanistic Insight on CuI-Catalyzed Synthesis of Oxazolidinones through a Four-Component Reaction. ResearchGate. Available at: [Link]
-
Current Landscape and Future Perspective of Oxazolidinone Scaffolds Containing Antibacterial Drugs. ACS Publications. Available at: [Link]
-
4-Methyl-5-phenyl-1,3-oxazolidine. Wikipedia. Available at: [Link]
-
Synthesis of asymmetric thiazolo[5,4-d] thiazole derivatives for molecular sensing. Niner Commons. Available at: [Link]
-
p-Dimethyl amino benzaldehyde MATERIAL SAFETY DATA SHEET. Techno PharmChem. Available at: [Link]
-
Oxazolidinones as versatile scaffolds in medicinal chemistry. PubMed. Available at: [Link]
-
Formation of an interfering substance, 3,4-dimethyl-5-phenyl-1,3-oxazolidine, during a pseudoephedrine urinalysis. PubMed. Available at: [Link]
Sources
- 1. Oxazolidinones as versatile scaffolds in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Current Updates on Oxazolidinone and Its Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxazolidinones Antibiotics, Chemistry, Applications and Role in COVID-19 Treatment [scirp.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. 3,4-Dimethyl-5-Phenyl-1,3-Oxazolidin-2-One | C11H13NO2 | CID 237192 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Oxazolidine - Wikipedia [en.wikipedia.org]
- 8. faa.gov [faa.gov]
- 9. carlroth.com [carlroth.com]
- 10. labbox.es [labbox.es]
- 11. chemos.de [chemos.de]
- 12. mdpi.com [mdpi.com]
